Viminol

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

proposed as antitussive or analgesic; occurs as six stereoisomer with differing action; minor descriptor (75-86); on-line & INDEX MEDICUS search ETHANOLAMINES (75-86); RN given refers to parent cpd without isomeric designation

Structure

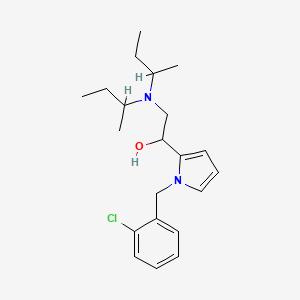

3D Structure

Properties

IUPAC Name |

1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN2O/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILPIBYANAFGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864987 | |

| Record name | 1-{1-[(2-Chlorophenyl)methyl]-1H-pyrrol-2-yl}-2-[di(butan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21363-18-8 | |

| Record name | Viminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21363-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viminol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021363188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viminol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-{1-[(2-Chlorophenyl)methyl]-1H-pyrrol-2-yl}-2-[di(butan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Viminol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPV54G6XBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Viminol's Mechanism of Action at Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viminol is a synthetic opioid analgesic with a complex pharmacology stemming from its nature as a racemic mixture of six stereoisomers. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the molecular level, focusing on its interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors. The guide summarizes the available quantitative data on the binding and functional activity of this compound's key stereoisomers, details the experimental protocols used for their characterization, and visualizes the pertinent signaling pathways.

Introduction

This compound is a centrally acting analgesic belonging to the pyrrole ethanolamine chemical class. Unlike many conventional opioids, this compound is a racemic mixture, and its overall pharmacological profile is a composite of the distinct activities of its stereoisomers. The primary analgesic effects are attributed to the (R)-2-[(S)-sec-butylamino]-1-[1-(2-chlorobenzyl)pyrrol-2-yl]ethanol (R2) isomer, which acts as an opioid receptor agonist. Conversely, the (S)-2-[(S)-sec-butylamino]-1-[1-(2-chlorobenzyl)pyrrol-2-yl]ethanol (S2) isomer exhibits opioid antagonist properties. This unique combination of agonist and antagonist components within a single formulation is believed to contribute to this compound's analgesic efficacy while potentially mitigating some of the undesirable side effects associated with traditional opioids, such as dependence.

This document serves as a comprehensive resource for understanding the molecular interactions of this compound with opioid receptors, providing the detailed data and methodologies necessary for advanced research and drug development.

Quantitative Analysis of this compound-Opioid Receptor Interactions

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound Stereoisomers

| Stereoisomer | Receptor Subtype | Binding Affinity (Ki) [nM] | Species | Radioligand | Reference |

| This compound (Racemic) | µ (mu) | Data not available | |||

| δ (delta) | Data not available | ||||

| κ (kappa) | Data not available | ||||

| R2 Isomer (Agonist) | µ (mu) | Specific value not cited in recent literature | [1] | ||

| δ (delta) | Specific value not cited in recent literature | [1] | |||

| κ (kappa) | Specific value not cited in recent literature | [1] | |||

| S2 Isomer (Antagonist) | µ (mu) | Specific value not cited in recent literature | [1] | ||

| δ (delta) | Specific value not cited in recent literature | [1] | |||

| κ (kappa) | Specific value not cited in recent literature |

Note: The seminal 1978 paper by Chiarino et al. describes the binding capacity of this compound stereoisomers, but specific Ki values are not provided in the abstract and the full text is not widely available. Further research is required to populate this table with precise quantitative data.

Table 2: Functional Activity (EC50 / IC50, Emax) of this compound Stereoisomers

| Stereoisomer | Assay Type | Receptor Subtype | Potency (EC50 / IC50) [nM] | Efficacy (Emax) | Reference |

| R2 Isomer (Agonist) | Guinea Pig Ileum (GPI) Assay | µ (mu) | Specific value not cited in recent literature | Agonist | |

| Mouse Vas Deferens (MVD) Assay | δ (delta) | Specific value not cited in recent literature | Agonist | ||

| S2 Isomer (Antagonist) | Guinea Pig Ileum (GPI) Assay | µ (mu) | Specific value not cited in recent literature | Antagonist |

Experimental Protocols

The characterization of this compound's interaction with opioid receptors involves a suite of standard in vitro pharmacological assays. The following sections detail the generalized methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the binding affinity of this compound stereoisomers to µ, δ, and κ opioid receptors.

General Protocol:

-

Membrane Preparation:

-

Cell lines stably expressing the human opioid receptor of interest (µ, δ, or κ) are cultured and harvested.

-

Cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

A constant concentration of a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound isomer) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist (e.g., naloxone).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound isomers to activate G proteins via opioid receptors.

General Protocol:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Reaction:

-

Cell membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the this compound isomer.

-

Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

-

Separation and Detection: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration. The radioactivity on the filters is then counted.

-

Data Analysis:

-

The amount of [³⁵S]GTPγS bound is plotted against the agonist concentration.

-

EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) are determined from the dose-response curve.

-

Workflow Diagram:

References

Viminol Stereoisomers: An In-depth Technical Guide on their Specific Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viminol is a centrally acting analgesic with a unique chemical structure, 1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec.-butylamino-ethanol, that possesses opioid-like properties. The molecule has three chiral centers, giving rise to six possible stereoisomers. Early research has demonstrated that the pharmacological activity of this compound is highly dependent on its stereochemistry, with different isomers exhibiting a range of effects from potent agonism to antagonism at opioid receptors. This technical guide provides a comprehensive overview of the specific activities of this compound stereoisomers, detailing their pharmacological properties, the experimental protocols used for their evaluation, and the underlying signaling pathways.

While historical literature indicates the existence of quantitative data on the specific activities of each stereoisomer, access to the primary source containing this information, a 1978 publication by Chiarino et al. in Arzneimittelforschung, could not be obtained. Consequently, the following sections provide a qualitative summary of the isomers' activities, alongside detailed methodologies for their characterization, with placeholder tables for the unavailable quantitative data.

Stereoisomers of this compound and their Qualitative Activities

The six stereoisomers of this compound are distinguished by the configuration at the two chiral carbons of the di-sec-butylamino group and the chiral carbon of the ethanol moiety. The specific configuration of these centers dictates the nature and potency of their interaction with opioid receptors.

-

Agonistic Activity: The stereoisomer with the (R,R) configuration of the sec-butyl groups and the (S) configuration of the hydroxy group is primarily responsible for the agonistic effects of this compound, which include analgesia. This specific isomer is often referred to as the R2 isomer in the literature and is considered the main analgesic component of the racemic mixture.[1] Its effects are comparable to those of morphine and can be reversed by the opioid antagonist naloxone.[1]

-

Antagonistic Activity: Stereoisomers with (S,S) or (R,S)/(S,R) configurations of the sec-butyl groups have been shown to possess antagonistic properties at opioid receptors.[2] The S2 isomer, in particular, has been suggested to contribute to the reportedly low dependence liability of the racemic mixture by counteracting the effects of the agonistic R2 isomer.[1]

Data Presentation

The following tables are intended to summarize the quantitative data on the opioid receptor binding affinities and in vivo analgesic potencies of the this compound stereoisomers. Note: The specific values from the primary literature could not be accessed; therefore, these tables serve as a template for data presentation.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound Stereoisomers

| Stereoisomer Configuration | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| (R,R,S) - Agonist (R2) | Data not available | Data not available | Data not available |

| Stereoisomer 2 | Data not available | Data not available | Data not available |

| Stereoisomer 3 | Data not available | Data not available | Data not available |

| Stereoisomer 4 | Data not available | Data not available | Data not available |

| Stereoisomer 5 | Data not available | Data not available | Data not available |

| (S,S,R) - Antagonist (S2) | Data not available | Data not available | Data not available |

Table 2: In Vitro Efficacy (EC50 / Emax) of this compound Stereoisomers in GTPγS Binding Assay

| Stereoisomer Configuration | µ-Opioid Receptor EC50 (nM) | µ-Opioid Receptor Emax (%) |

| (R,R,S) - Agonist (R2) | Data not available | Data not available |

| Other Stereoisomers | Data not available | Data not available |

Table 3: In Vivo Analgesic Potency (ED50) of this compound Stereoisomers in the Hot Plate Test

| Stereoisomer Configuration | Analgesic Potency (ED50, mg/kg) |

| (R,R,S) - Agonist (R2) | Data not available |

| Other Stereoisomers | Data not available |

Experimental Protocols

The characterization of the specific activities of this compound stereoisomers relies on a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Opioid Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of each stereoisomer for the different opioid receptor subtypes (µ, δ, κ).

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)

-

Radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ)

-

This compound stereoisomers

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., naloxone)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the this compound stereoisomers.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the this compound stereoisomer.

-

For determining non-specific binding, add a high concentration of naloxone instead of the this compound stereoisomer.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the stereoisomer that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of the agonistic stereoisomers to activate G-protein coupled opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest

-

[³⁵S]GTPγS

-

GDP

-

This compound stereoisomers

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding control (unlabeled GTPγS)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the agonistic this compound stereoisomers.

-

In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the this compound stereoisomer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

For determining non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific [³⁵S]GTPγS binding.

-

Determine the EC50 (the concentration of the stereoisomer that produces 50% of the maximal response) and the Emax (the maximal effect) by non-linear regression analysis of the dose-response curve.

-

Hot Plate Test for Analgesia

This in vivo assay is used to assess the analgesic potency (ED50) of the agonistic this compound stereoisomers in animal models (e.g., mice).

-

Apparatus:

-

Hot plate apparatus with adjustable temperature control.

-

Plexiglass cylinder to confine the animal to the hot plate surface.

-

-

Procedure:

-

Habituate the animals to the testing room and apparatus before the experiment.

-

Set the hot plate temperature to a noxious level (e.g., 55 ± 0.5 °C).

-

Administer the this compound stereoisomer or vehicle control to the animals (e.g., via subcutaneous or intraperitoneal injection).

-

At a predetermined time after injection, place the animal on the hot plate and start a timer.

-

Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

-

Record the latency (in seconds) for the animal to exhibit a nociceptive response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Calculate the analgesic effect as the percent of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

-

Determine the ED50 (the dose of the stereoisomer that produces a 50% analgesic effect) from the dose-response curve.

-

Signaling Pathways and Visualizations

The agonistic effects of this compound stereoisomers are mediated through the activation of G-protein coupled opioid receptors, primarily the µ-opioid receptor. This activation initiates a cascade of intracellular signaling events that ultimately lead to the analgesic effect.

Opioid Receptor G-Protein Signaling Pathway

Upon binding of an agonist like the R2 isomer of this compound, the µ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors.

Caption: Opioid receptor signaling pathway activated by a this compound agonist.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the workflow for determining the binding affinity of a this compound stereoisomer.

References

The Pharmacokinetics and Pharmacodynamics of Viminol: A Technical Overview

Foreword: This document provides a detailed technical guide on the pharmacokinetics and pharmacodynamics of viminol, intended for researchers, scientists, and drug development professionals. While comprehensive information on the pharmacodynamics of this compound is available, specific quantitative human pharmacokinetic data is limited in the public domain. This guide synthesizes the available scientific literature to present a thorough overview, including established mechanisms of action, insights into its metabolic pathways from related compounds, and general experimental methodologies relevant to its study.

Introduction

This compound is a synthetic opioid analgesic with a unique chemical structure based on the α-pyrryl-2-aminoethanol framework, distinguishing it from other opioid classes[1]. Developed in the 1960s, it is recognized for its analgesic and antitussive properties[1]. This compound is a racemic mixture of six stereoisomers, each possessing different pharmacological activities, which collectively contribute to its mixed agonist-antagonist profile at opioid receptors[1]. This complex pharmacology suggests a potential for effective pain relief with a reduced side-effect profile compared to full μ-opioid agonists[1].

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its interaction with the endogenous opioid system.

Mechanism of Action

This compound acts as an agonist at the mu (μ), delta (δ), and kappa (κ) opioid receptors, with a particular affinity for the μ-opioid receptors, which are the primary mediators of analgesia[2]. By binding to these receptors, this compound mimics the action of endogenous opioids like endorphins, leading to a reduction in the perception of pain. The analgesic effect is a result of both central and peripheral actions. Centrally, it modulates the descending inhibitory pathways of pain. Peripherally, it can interact with opioid receptors on inflamed or injured tissues, potentially reducing the release of pro-inflammatory substances and diminishing the transmission of pain signals.

Stereoisomer Activity

This compound is a racemic mixture of six stereoisomers, with four being inactive. The pharmacological effects are primarily attributed to two specific isomers:

-

1S-(R,R)-disecbutyl isomer: A full agonist at the μ-opioid receptor, approximately 5.5 times more potent than morphine.

-

1S-(S,S)-disecbutyl isomer: An antagonist at the μ-opioid receptor.

The presence of both agonist and antagonist isomers in the racemic mixture results in an overall mixed agonist-antagonist profile, similar to drugs like pentazocine. This profile is thought to contribute to a lower potential for abuse and respiratory depression compared to full μ-opioid agonists.

Signaling Pathway

The binding of the agonist isomers of this compound to μ-opioid receptors initiates a cascade of intracellular events typical of G-protein coupled receptors (GPCRs). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, ultimately resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

This compound's μ-Opioid Receptor Signaling Pathway.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: The route of administration for this compound is oral. Specific details on its absorption characteristics are not available.

-

Distribution: Information on the plasma protein binding and volume of distribution of this compound in humans is not available.

-

Metabolism: this compound is expected to be metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. A study on a related compound, 2F-viminol, using human liver microsomes identified N-dealkylation (of the sec-butyl group) and hydroxylation as the primary metabolic pathways, resulting in seven different metabolites.

-

Excretion: The routes of excretion for this compound and its metabolites have not been fully characterized in humans.

Pharmacokinetic Parameters

The following table summarizes the lack of available quantitative pharmacokinetic data for this compound in humans.

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | Not Available | |

| Tmax (Time to Peak Concentration) | Not Available | |

| AUC (Area Under the Curve) | Not Available | |

| Elimination Half-life (t½) | Not Available | |

| Absolute Bioavailability | Not Available | |

| Plasma Protein Binding | Not Available |

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical studies of this compound are not extensively published. However, this section outlines representative methodologies for key experiments based on studies of related compounds and general practices in pharmacology.

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol is adapted from a study on 2F-viminol and describes a general procedure for investigating the in vitro metabolism of this compound.

Objective: To identify the primary metabolites of this compound using human liver microsomes.

Materials:

-

This compound standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to equilibrate the temperature.

-

Initiation of Reaction: Add this compound to the incubation mixtures to initiate the metabolic reaction. A control sample without the NADPH regenerating system should be included to account for non-enzymatic degradation.

-

Incubation: Incubate the samples at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a quenching solution, such as cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.

In Vitro Metabolism Experimental Workflow.

Opioid Receptor Binding Assay

This is a generalized protocol for determining the binding affinity of this compound to opioid receptors.

Objective: To determine the binding affinity (Ki) of this compound and its stereoisomers for the μ, δ, and κ opioid receptors.

Materials:

-

This compound and its isolated stereoisomers

-

Cell membranes expressing the human μ, δ, or κ opioid receptor

-

Radioligand specific for each receptor (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ)

-

Incubation buffer

-

Non-specific binding inhibitor (e.g., naloxone)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Assay Setup: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound or its isomers) in the incubation buffer.

-

Total and Non-specific Binding: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like naloxone).

-

Incubation: Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 (concentration that inhibits 50% of specific binding) and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Clinical Efficacy and Adverse Effects

This compound is indicated for the treatment of moderate to severe pain. Clinical trials have demonstrated its analgesic efficacy.

Efficacy

In a double-blind, controlled, multicentric trial, this compound was shown to be an effective analgesic. Another study in elderly patients with chronic pain, primarily due to neoplasms, found that a 70 mg oral dose of this compound was significantly more effective than chlordiazepoxide in providing pain relief.

Adverse Effects

The side effects of this compound are similar to those of other opioids. The mixed agonist-antagonist profile may, however, result in a somewhat reduced incidence and severity of certain adverse effects compared to full μ-opioid agonists.

Common Adverse Effects:

-

Nausea and vomiting

-

Dizziness and vertigo

-

Drowsiness and sedation

-

Itching

-

Constipation

Serious Adverse Effects:

-

Respiratory depression (can be life-threatening)

-

Physical dependence and withdrawal symptoms upon abrupt discontinuation

-

Potential for abuse

| System Organ Class | Adverse Effect |

| Gastrointestinal | Nausea, Vomiting, Constipation |

| Nervous System | Dizziness, Drowsiness, Sedation, Headache |

| Skin and Subcutaneous Tissue | Itching |

| Respiratory, Thoracic and Mediastinal | Respiratory Depression |

| General Disorders | Physical Dependence |

Conclusion

This compound is a unique synthetic opioid with a complex pharmacodynamic profile characterized by its mixed agonist-antagonist activity at opioid receptors, a consequence of its stereoisomeric composition. This profile suggests a potential for effective analgesia with a favorable side-effect profile. However, a comprehensive understanding of its pharmacokinetics in humans is limited by the lack of publicly available quantitative data. Further research is warranted to fully characterize the absorption, distribution, metabolism, and excretion of this compound in humans to optimize its clinical use and further explore its therapeutic potential. The experimental protocols outlined in this guide provide a framework for future investigations into the pharmacology of this compound.

References

An In-depth Technical Guide to the Chemical Synthesis and Structural Analysis of Viminol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viminol, chemically known as 1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol, is a synthetic opioid analgesic with a unique α-pyrryl-2-aminoethanol structure.[1][2][3] It exhibits both agonist and antagonist properties at opioid receptors, primarily targeting the mu (μ), delta (δ), and kappa (κ) receptors.[4][5] This technical guide provides a comprehensive overview of the chemical synthesis, structural analysis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development and pharmacology.

Chemical Synthesis

1.1. Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the following key steps:

-

N-Alkylation of Pyrrole: The synthesis likely commences with the N-alkylation of a suitable pyrrole derivative. Specifically, 2-acetylpyrrole (1-(1H-pyrrol-2-yl)ethanone) can be reacted with 2-chlorobenzyl chloride in the presence of a base to yield 1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone.

-

Alpha-Bromination: The resulting ketone is then subjected to alpha-bromination to introduce a leaving group at the position adjacent to the carbonyl group. This would yield a 2-bromo-1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone intermediate.

-

Nucleophilic Substitution: The bromide is subsequently displaced by di-sec-butylamine in a nucleophilic substitution reaction to form the α-amino ketone, 2-(di-sec-butylamino)-1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone.

-

Reduction of the Ketone: Finally, the carbonyl group of the α-amino ketone is reduced to a hydroxyl group to afford the target molecule, this compound. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride.

1.2. Experimental Protocol (Theoretical)

The following is a theoretical experimental protocol for the synthesis of this compound. This protocol is based on analogous reactions and has not been experimentally verified.

Step 1: Synthesis of 1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone

-

To a solution of 2-acetylpyrrole in a suitable aprotic solvent (e.g., dimethylformamide), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere.

-

After stirring for a short period, 2-chlorobenzyl chloride is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of 2-bromo-1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone

-

The product from Step 1 is dissolved in a suitable solvent (e.g., chloroform or acetic acid).

-

A brominating agent (e.g., N-bromosuccinimide or bromine) is added, and the mixture is stirred, possibly with gentle heating or under UV irradiation, until the starting material is consumed.

-

The reaction mixture is then worked up to remove excess bromine and byproducts, and the crude product is isolated.

Step 3: Synthesis of 2-(di-sec-butylamino)-1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone

-

The α-bromo ketone from Step 2 is dissolved in an appropriate solvent (e.g., acetonitrile or tetrahydrofuran).

-

An excess of di-sec-butylamine is added, and the mixture is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between an organic solvent and water.

-

The organic layer is isolated, dried, and concentrated to give the crude α-amino ketone.

Step 4: Synthesis of this compound

-

The α-amino ketone from Step 3 is dissolved in a protic solvent (e.g., methanol or ethanol).

-

Sodium borohydride is added in portions at 0 °C.

-

The reaction is stirred until the ketone is fully reduced.

-

The reaction is quenched, and the product is extracted.

-

The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture.

1.3. Quantitative Data (Illustrative)

Since no experimental data for the synthesis of this compound is publicly available, the following table is for illustrative purposes only and does not represent actual experimental results.

| Step | Reactants | Product | Theoretical Yield (%) | Purity (%) |

| 1 | 2-Acetylpyrrole, 2-Chlorobenzyl chloride | 1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone | 85 | >95 |

| 2 | Product of Step 1, Brominating agent | 2-bromo-1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone | 70 | >90 |

| 3 | Product of Step 2, Di-sec-butylamine | 2-(di-sec-butylamino)-1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone | 60 | >95 |

| 4 | Product of Step 3, Sodium borohydride | This compound | 90 | >98 |

Structural Analysis

The chemical structure of this compound is 1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol. The molecule possesses three chiral centers, leading to the possibility of multiple stereoisomers. It has been reported that this compound exists as a mixture of six stereoisomers. The absolute configuration of these stereoisomers has been investigated using techniques such as circular dichroism (CD) and X-ray analysis.

2.1. Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not available in the public domain, the following are predicted characteristic signals based on the known structure.

2.1.1. ¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic protons | 7.0 - 7.5 | m |

| Pyrrole protons | 6.0 - 6.8 | m |

| -CH₂- (benzyl) | ~5.5 | s |

| -CH(OH)- | ~4.5 | m |

| -CH₂-N- | ~2.5 - 3.0 | m |

| -CH- (sec-butyl) | ~2.0 - 2.5 | m |

| -CH₂- (sec-butyl) | ~1.0 - 1.5 | m |

| -CH₃ (sec-butyl) | ~0.8 - 1.2 | m |

2.1.2. ¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (if ketone precursor) | 190 - 200 |

| Aromatic/Pyrrole C | 110 - 140 |

| -CH(OH)- | 60 - 70 |

| -CH₂- (benzyl) | 50 - 60 |

| -CH₂-N- | 40 - 50 |

| -CH- (sec-butyl) | 50 - 60 |

| -CH₂- (sec-butyl) | 20 - 30 |

| -CH₃ (sec-butyl) | 10 - 20 |

2.1.3. Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]+ corresponding to its molecular weight (362.94 g/mol ). The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the alcohol and the nitrogen atom (alpha-cleavage), as well as fragmentation of the di-sec-butylamino group and the chlorobenzyl group. Analysis of the related compound 2F-viminol suggests that N-dealkylation and hydroxylation are primary metabolic pathways, which could also be observed as fragmentation pathways in mass spectrometry.

2.1.4. FTIR Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 2960 |

| C=C (aromatic/pyrrole) | 1450 - 1600 |

| C-O (alcohol) | 1050 - 1260 |

| C-N (amine) | 1020 - 1250 |

| C-Cl | 600 - 800 |

2.2. Experimental Protocols for Structural Analysis

The following are general protocols for the structural analysis of a synthesized compound like this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). The chemical shifts, integration, and multiplicity of the signals are analyzed to determine the proton environment in the molecule.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. The chemical shifts of the signals provide information about the carbon skeleton.

-

2D NMR: Techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, confirming the structure.

2.2.2. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: An infrared spectrum is recorded, and the absorption bands are correlated to the functional groups present in the molecule.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by acting as an agonist at opioid receptors, particularly the mu-opioid receptor (MOR). The binding of this compound to the MOR, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

3.1. G-Protein Coupling and Downstream Effectors

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gαi/o family. This activation results in the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels:

-

Activation of Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of K⁺ ions, causing hyperpolarization of the neuronal membrane and decreasing neuronal excitability.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits N-type and other voltage-gated calcium channels. This inhibition reduces the influx of Ca²⁺ ions into the presynaptic terminal, which is crucial for the release of neurotransmitters such as glutamate and substance P, thereby dampening the transmission of pain signals.

-

3.2. Signaling Pathway Diagram

3.3. Experimental Workflow for Pathway Analysis

Conclusion

This compound represents an interesting scaffold for the design of novel analgesics. This guide has provided a theoretical framework for its chemical synthesis and a predictive outline for its structural characterization. The well-established mechanism of action through the mu-opioid receptor signaling pathway offers clear targets for pharmacological evaluation. Further research to elucidate the precise synthetic details and to obtain experimental spectroscopic data would be invaluable for the continued exploration of this compound and its analogs in drug discovery.

References

Viminol: A Technical Guide to its Molecular Structure and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viminol is a centrally acting opioid analgesic with a unique chemical structure based on an α-pyrryl-2-aminoethanol backbone, distinguishing it from other opioid classes.[1] Developed in the 1960s, this compound is commercially available as a racemic mixture of its six stereoisomers.[2] This mixture exhibits a mixed agonist-antagonist profile at the μ-opioid receptor, which is attributed to the distinct pharmacological activities of its constituent isomers.[1] This technical guide provides an in-depth overview of the molecular structure of this compound, its stereoisomers, and their affinity for opioid receptors, alongside detailed experimental methodologies for the characterization of such compounds.

Molecular Structure and Stereoisomerism

This compound, with the chemical formula C₂₁H₃₁ClN₂O and a molar mass of 362.94 g/mol , is chemically named 1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec.-butylamino-ethanol.[3][4] The molecule possesses multiple chiral centers, giving rise to six distinct stereoisomers. The pharmacological activity of this compound is highly dependent on the stereochemistry of these isomers.

The key stereoisomers responsible for the dual pharmacological action of the racemic mixture are:

-

1S-(R,R)-disecbutyl isomer (Agonist): This isomer is a full agonist at the μ-opioid receptor and is reported to be approximately 5.5 times more potent than morphine in analgesic activity. The (R,R) configuration of the di-sec-butylamino group, in conjunction with the (S) configuration at the hydroxyl-bearing carbon, is crucial for its agonistic effects.

-

1S-(S,S)-disecbutyl isomer (Antagonist): In contrast, the isomer with the (S,S) configuration of the di-sec-butylamino groups acts as an antagonist at the opioid receptor.

The remaining four stereoisomers are considered to be pharmacologically inactive. The presence of both a potent agonist and an antagonist in the racemic mixture results in a pharmacological profile similar to that of mixed agonist-antagonist opioids like pentazocine, which may contribute to a lower potential for abuse and respiratory depression compared to full μ-opioid agonists.

Opioid Receptor Binding Affinity

The interaction of this compound stereoisomers with opioid receptors, particularly the μ (mu), δ (delta), and κ (kappa) subtypes, is critical to their pharmacological effects. While detailed quantitative binding data for all this compound stereoisomers across all opioid receptor subtypes is not extensively available in publicly accessible literature, the qualitative effects are well-documented. The R2 isomer (agonist) exhibits a strong affinity for the μ-opioid receptor, leading to its analgesic effects, whereas the S2 isomer (antagonist) also binds to this receptor, competitively inhibiting the action of the agonist.

A comprehensive summary of the available quantitative binding affinity data would be presented in the following table. However, despite extensive searches of scientific literature, specific Kᵢ or IC₅₀ values for the individual stereoisomers of this compound at the μ, δ, and κ opioid receptors were not found in the available resources.

| Stereoisomer | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Assay Type | Reference |

| 1S-(R,R)-disecbutyl | μ (MOR) | Data not available | Data not available | ||

| δ (DOR) | Data not available | Data not available | |||

| κ (KOR) | Data not available | Data not available | |||

| 1S-(S,S)-disecbutyl | μ (MOR) | Data not available | Data not available | ||

| δ (DOR) | Data not available | Data not available | |||

| κ (KOR) | Data not available | Data not available |

Kᵢ: Inhibition constant; EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration. MOR: Mu-opioid receptor; DOR: Delta-opioid receptor; KOR: Kappa-opioid receptor.

Experimental Protocols

The characterization of the receptor binding and functional activity of compounds like this compound involves a suite of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity (Kᵢ) of a test compound to a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

a. Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human μ-, δ-, or κ-opioid receptor.

-

Radioligands:

-

μ-opioid receptor: [³H]-DAMGO

-

δ-opioid receptor: [³H]-DPDPE

-

κ-opioid receptor: [³H]-U69,593

-

-

Test Compound: this compound stereoisomers.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (10 μM).

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

b. Protocol:

-

Prepare serial dilutions of the this compound stereoisomer.

-

In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the radioligand (at a concentration near its Kₑ), and either the test compound, assay buffer (for total binding), or naloxone (for non-specific binding).

-

Incubate at 25°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assay for G-protein Activation

This functional assay measures the ability of an agonist to activate G-protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

a. Materials:

-

Receptor Source: Cell membranes as described above.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: 10-30 µM final concentration.

-

Test Compound: this compound stereoisomers.

-

Non-specific Binding Control: Unlabeled GTPγS (10 μM).

b. Protocol:

-

Pre-incubate cell membranes with GDP in the assay buffer.

-

Add serial dilutions of the this compound stereoisomer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction and separate bound from free radioligand by filtration as described for the radioligand binding assay.

-

Quantify the bound [³⁵S]GTPγS by scintillation counting.

-

Determine the EC₅₀ (concentration for half-maximal stimulation) and Eₘₐₓ (maximal effect) from the dose-response curves.

cAMP Accumulation Assay

This assay measures the functional consequence of Gᵢ/ₒ-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

a. Materials:

-

Cell Line: HEK293 or CHO cells expressing the opioid receptor of interest.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based biosensors.

-

Test Compound: this compound stereoisomers.

b. Protocol:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the this compound stereoisomer.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Generate dose-response curves to determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.

Visualizations

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The discriminative stimulus properties of the R2 isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereochemistry of this compound, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C21H31ClN2O | CID 65697 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Studies of Viminol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Structure-Activity Relationships of Viminol Stereoisomers

This compound, chemically known as 1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec-butylamino-ethanol, possesses two chiral centers, leading to a complex stereochemistry that dictates its pharmacological activity. The key determinant of its opioid receptor interaction lies in the configuration of the sec-butyl groups and the hydroxyl group.

Initial research has delineated a clear structure-activity relationship among the stereoisomers of this compound[1]:

-

Agonistic Activity: The (R,R) configuration of the di-sec-butylamino groups, in conjunction with an (S) configuration at the hydroxyl-bearing carbon, is essential for producing agonistic effects at opioid receptors. This specific isomer is often referred to as the R2 isomer in some literature and is responsible for the analgesic properties of the racemic mixture[2].

-

Antagonistic Activity: Stereoisomers with (S,S) or (R,S)/(S,R) configurations of the sec-butyl groups exhibit antagonistic properties at opioid receptors[1]. The S2 isomer, in particular, has been noted for its antagonist effects and is thought to contribute to the lower dependence liability of the racemic mixture[2].

This stereospecificity highlights the precise conformational requirements for ligand binding and activation of opioid receptors. The pyrrole and chlorobenzyl moieties also contribute to the overall pharmacophore, but the stereochemistry of the amino alcohol portion is the primary driver of the observed functional activity.

Quantitative In Vitro Pharmacological Data

A comprehensive quantitative comparison of the in vitro pharmacology of this compound stereoisomers requires data from standardized radioligand binding and functional assays. This data is crucial for determining key parameters such as binding affinity (Ki), potency (EC50), and efficacy (Emax) at the different opioid receptor subtypes (μ, δ, and κ).

While the seminal publication by Chiarino et al. (1978) describes the binding capacity of this compound stereoisomers to opiate receptors, the specific quantitative data is not available in the abstract and the full text could not be accessed for this review[1]. The tables below are structured to present such data, which would be essential for a complete understanding of the in vitro pharmacology of these compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Stereoisomers

| Compound/Stereoisomer | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| (S,R,R)-Viminol (Agonist) | Data not available | Data not available | Data not available |

| (R,S,S)-Viminol (Antagonist) | Data not available | Data not available | Data not available |

| Other Stereoisomers | Data not available | Data not available | Data not available |

| Racemic this compound | Data not available | Data not available | Data not available |

Table 2: In Vitro Functional Activity of this compound Stereoisomers at the µ-Opioid Receptor

| Compound/Stereoisomer | Assay Type (e.g., [³⁵S]GTPγS) | Potency (EC₅₀, nM) | Efficacy (% of DAMGO) |

| (S,R,R)-Viminol (Agonist) | Data not available | Data not available | Data not available |

| (R,S,S)-Viminol (Antagonist) | Data not available | pA₂ value not available | N/A |

Experimental Protocols

The following sections detail the standard in vitro methodologies used to characterize the interaction of compounds like this compound and its analogs with opioid receptors.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound to a specific receptor subtype.

Objective: To quantify the affinity of this compound stereoisomers for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

-

Non-labeled competing ligand (the this compound stereoisomer being tested).

-

Naloxone or another universal opioid antagonist for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound isomer).

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of agonistic this compound stereoisomers.

Materials:

-

Cell membranes with expressed opioid receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to ensure G proteins are in an inactive state at baseline).

-

Varying concentrations of the test agonist.

-

Assay buffer containing MgCl₂.

Procedure:

-

Pre-incubation: Incubate the cell membranes with GDP and the test agonist for a short period.

-

Initiation of Reaction: Add [³⁵S]GTPγS to start the binding reaction.

-

Incubation: Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve, from which EC50 and Emax values can be determined.

cAMP Inhibition Assay

This assay measures the downstream effect of Gαi/o-coupled opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To assess the functional potency and efficacy of agonistic this compound stereoisomers in a whole-cell system.

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Forskolin (an adenylyl cyclase stimulator).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Varying concentrations of the test agonist.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with the phosphodiesterase inhibitor.

-

Agonist and Forskolin Treatment: Add the test agonist at various concentrations, followed by the addition of forskolin to stimulate cAMP production.

-

Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the cAMP concentration using a suitable detection kit.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist to determine EC50 and Emax values.

Visualizations

The following diagrams illustrate key concepts related to the in vitro study of this compound and its analogs.

References

Viminol's Effect on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viminol is a synthetic opioid analgesic with a unique and complex mechanism of action on the central nervous system (CNS). It is distinguished by its composition as a racemic mixture of six stereoisomers, which collectively contribute to a mixed agonist-antagonist profile at opioid receptors. This technical guide provides an in-depth analysis of this compound's effects on the CNS, consolidating available data on its receptor interactions, neurochemical modulation, and behavioral pharmacology. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Introduction

This compound, chemically known as 1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec-butylamino-ethanol, is a centrally acting analgesic developed in the 1960s.[1] Unlike classical opioids, this compound's pharmacological profile is characterized by the interplay of its constituent stereoisomers, which possess distinct activities at opioid receptors.[2][3] This unique composition is believed to contribute to its analgesic efficacy while potentially mitigating some of the undesirable side effects associated with traditional opioids, such as dependence.[1][4] This guide will explore the multifaceted interactions of this compound with the CNS, from its molecular targets to its systemic effects.

Mechanism of Action at Opioid Receptors

This compound exerts its effects primarily through interaction with the endogenous opioid receptor system, which comprises mu (µ), delta (δ), and kappa (κ) receptors. These G-protein coupled receptors (GPCRs) are widely distributed throughout the CNS and are pivotal in modulating pain perception, mood, and reward pathways. This compound acts as an agonist at these receptors, with a particular affinity for the µ-opioid receptor, which is the primary target for many conventional opioid analgesics like morphine.

The complexity of this compound's action stems from its stereochemistry. The racemic mixture contains isomers with opposing effects:

-

Agonist Activity: The 1S-(R,R)-disecbutyl isomer is a potent full agonist at the µ-opioid receptor. This isomer is primarily responsible for the analgesic properties of this compound.

-

Antagonist Activity: The 1S-(S,S)-disecbutyl isomer acts as an antagonist at opioid receptors. This antagonistic component is thought to modulate the overall effect of the drug, potentially reducing the likelihood of developing tolerance and dependence.

This dual agonist-antagonist characteristic positions this compound as a compound with a potentially more favorable therapeutic window compared to pure opioid agonists.

Quantitative Data: Opioid Receptor Binding and Analgesic Potency

Table 1: Comparative Analgesic Potency of this compound Isomer

| Compound | Potency Relative to Morphine | Receptor Activity | Reference |

| 1S-(R,R)-disecbutyl isomer | ~5.5 times more potent | µ-opioid full agonist |

Table 2: Qualitative Opioid Receptor Binding Characteristics of this compound Stereoisomers

| Stereoisomer Configuration (sec-butyl groups) | Hydroxy Group Configuration | Predominant Activity | Reference |

| R,R | S | Agonist (analgesia, tolerance, dependence) | |

| S,S | - | Antagonist | |

| R,S (or S,R) | - | Antagonist |

Effects on Central Neurotransmitter Systems

Beyond direct opioid receptor agonism, this compound influences the release and turnover of key neurotransmitters in the CNS, which contributes to its overall pharmacological profile.

Dopaminergic System

Studies have shown that the active R2 isomer of this compound increases the turnover rate of dopamine (DA) in the rat striatum. This effect is similar to that observed with morphine. However, unlike some other CNS stimulants, this compound does not appear to significantly increase the concentration of cyclic adenosine monophosphate (cAMP) in the striatum. The modulation of the dopaminergic system may play a role in both the analgesic and potentially the rewarding effects of the drug.

Serotonergic and Noradrenergic Systems

This compound is also reported to modulate the release of serotonin and norepinephrine. This action on the descending inhibitory pain pathways can enhance its analgesic effects and may also influence mood.

Central Nervous System Side Effects

As with other opioids, this compound can produce a range of CNS side effects. The intensity of these effects can vary depending on the dosage and individual patient factors.

Table 3: Common Central Nervous System Side Effects of this compound

| Side Effect | Description | References |

| Dizziness | A feeling of lightheadedness or unsteadiness. | |

| Drowsiness | A state of near-sleep, a strong desire for sleep. | |

| Nausea and Vomiting | Common gastrointestinal disturbances mediated by the CNS. | |

| Respiratory Depression | A decrease in the rate and depth of breathing, a serious risk with opioid use. | |

| Constipation | A decrease in the frequency of bowel movements, a common opioid side effect. |

Experimental Protocols

Detailed experimental protocols from the original this compound studies are not extensively published. The following sections describe generalized methodologies for key experiments relevant to the study of this compound's CNS effects.

Opioid Receptor Binding Assay

This assay is used to determine the affinity of a compound for different opioid receptors.

-

Objective: To quantify the binding affinity (Ki) of this compound and its stereoisomers to µ, δ, and κ opioid receptors.

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., from rats) containing the opioid receptors of interest. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended in a suitable buffer.

-

Competitive Binding: Incubate the membrane preparation with a known radiolabeled opioid ligand (e.g., [³H]DAMGO for µ receptors) and varying concentrations of the unlabeled test compound (this compound or its isomers).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

-

Hot Plate Test for Analgesia

This is a common behavioral assay to assess the analgesic efficacy of a compound in animal models.

-

Objective: To evaluate the analgesic effect of this compound by measuring the latency of a pain response to a thermal stimulus.

-

Methodology:

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C).

-

Animal Model: Typically mice or rats.

-

Procedure:

-

Administer the test compound (this compound) or a vehicle control to the animals.

-

At a predetermined time after administration, place the animal on the hot plate.

-

Measure the latency to a nociceptive response, such as licking a paw or jumping.

-

A cut-off time is established to prevent tissue damage.

-

-

Data Analysis: Compare the response latencies of the drug-treated group to the control group. An increase in latency indicates an analgesic effect.

-

Measurement of Dopamine Turnover

This protocol is used to assess the effect of a drug on the synthesis and metabolism of dopamine in a specific brain region.

-

Objective: To determine the effect of this compound on the turnover rate of dopamine in the striatum.

-

Methodology:

-

Animal Model: Rats are commonly used.

-

Drug Administration: Administer this compound or a control substance.

-

Inhibition of Monoamine Oxidase (MAO): To measure dopamine synthesis, administer an MAO inhibitor (e.g., pargyline) to prevent the breakdown of newly synthesized dopamine.

-

Tissue Collection: At various time points after drug administration, euthanize the animals and dissect the striatum.

-

Neurochemical Analysis: Homogenize the tissue and measure the concentrations of dopamine and its metabolites (e.g., DOPAC and HVA) using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Calculate the rate of dopamine turnover based on the accumulation of dopamine and its metabolites over time.

-

Visualizations

Signaling Pathway of this compound at the µ-Opioid Receptor

Caption: this compound's µ-opioid receptor signaling pathway.

Experimental Workflow for Hot Plate Analgesia Test

Caption: Workflow for the hot plate analgesia experiment.

Conclusion

This compound presents a complex and intriguing profile as a centrally acting analgesic. Its unique stereochemical composition, resulting in a mixed agonist-antagonist activity at opioid receptors, distinguishes it from traditional opioids. The interaction of this compound with the central nervous system extends beyond direct receptor binding to the modulation of critical neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic pathways. This multifaceted mechanism of action likely contributes to its analgesic efficacy and may offer a reduced potential for dependence.

For researchers and drug development professionals, this compound serves as a compelling case study in the structure-activity relationships of psychoactive compounds. Further investigation to elucidate the precise binding affinities of its stereoisomers and to detail the downstream signaling cascades will be crucial for fully understanding its therapeutic potential and for the rational design of future analgesics with improved safety profiles. The methodologies and conceptual frameworks presented in this guide provide a foundation for such continued exploration into the neuropharmacology of this compound and related compounds.

References

- 1. Inhibition of the cyclic AMP signaling cascade and nuclear factor binding to CRE and kappaB elements by cannabinol, a minimally CNS-active cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discriminative stimulus properties of the R2 isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety Profile of Viminol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Viminol is a centrally acting analgesic with a unique molecular structure based on α-pyrryl-2-aminoethanol, setting it apart from other classes of opioids. Developed in the 1960s by Zambon, it is marketed under the brand name Dividol®. This technical guide provides an overview of the available preclinical data on the toxicity and safety profile of this compound, compiled to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound exhibits a complex pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors. This dual action is attributed to its racemic mixture of six stereoisomers, with the 1S-(R,R)-disecbutyl isomer being a potent µ-opioid full agonist and the 1S-(S,S)-disecbutyl isomer acting as an antagonist.[1] This unique mechanism is thought to contribute to its analgesic efficacy while potentially offering a more favorable safety profile compared to full µ-opioid agonists, particularly concerning respiratory depression and abuse potential.[2] However, a comprehensive, publicly available dataset of quantitative preclinical toxicity studies remains limited. This guide synthesizes the available information and outlines the standard preclinical assessments typically conducted for such a compound.

Mechanism of Action and Stereochemistry

This compound's analgesic and antitussive effects are primarily mediated through its interaction with the central nervous system's opioid receptors.[2] The racemic mixture's overall effect is a composite of the activities of its different stereoisomers. The agonistic action of one stereoisomer is modulated by the antagonistic action of another, resulting in a pharmacological profile similar to opioids like pentazocine, but reportedly with fewer side effects.[2] The analgesic component is mainly attributed to the R2 isomer, while the S2 isomer's antagonistic properties are believed to minimize the dependence liability of the racemic mixture.

Preclinical Safety Assessment Framework

A comprehensive preclinical safety and toxicity evaluation for a compound like this compound would typically follow established international guidelines (e.g., ICH, OECD). This involves a battery of in vitro and in vivo studies designed to identify potential hazards and characterize the dose-response relationship for any observed toxicities. The following sections outline the standard studies that would be conducted.